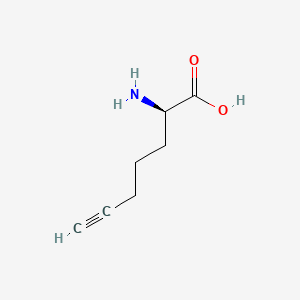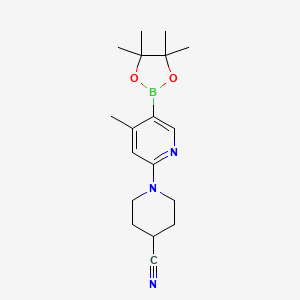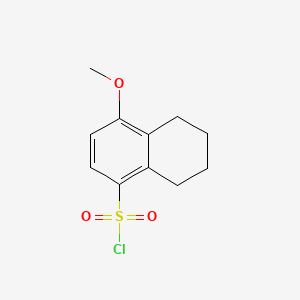
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride typically involves the sulfonylation of 4-methoxy-5,6,7,8-tetrahydronaphthalene. This reaction is carried out using chlorosulfonic acid as the sulfonylating agent . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or other derivatives under appropriate conditions.
Common Reagents and Conditions
Major Products
Wissenschaftliche Forschungsanwendungen
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Research: It is used in the modification of biomolecules for studying their function and interactions.
Industrial Applications: While primarily a research chemical, it may also find applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride largely depends on its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: This compound is structurally similar but contains an amine group instead of a sulfonyl chloride group.
5-Methyltetralin: Another similar compound, differing by the presence of a methyl group instead of a methoxy group.
Uniqueness
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride is unique due to its specific functional groups that confer distinct reactivity and applications. The presence of both a methoxy group and a sulfonyl chloride group allows for a wide range of chemical transformations and applications in research .
Eigenschaften
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLHMLFUSKCACK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCCC2=C(C=C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679730 |
Source


|
| Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211487-94-3 |
Source


|
| Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
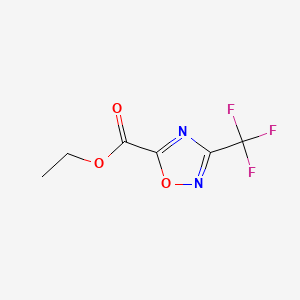
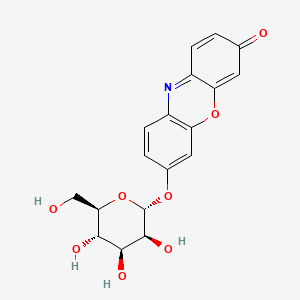

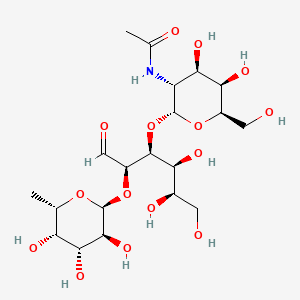
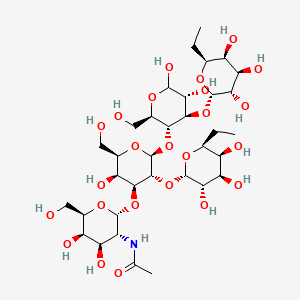

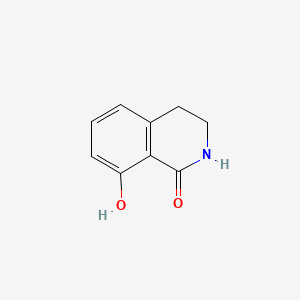

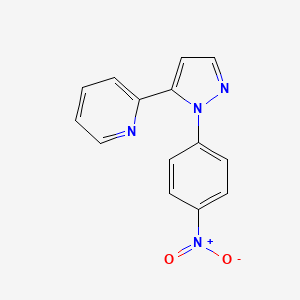
![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)

![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)
